Sinapine

Übersicht

Beschreibung

Sinapine is an alkaloidal amine found predominantly in the seeds of plants belonging to the Brassicaceae family. It is the choline ester of sinapic acid and was first discovered by Etienne Ossian Henry in 1825 . This compound is known for its presence in oilseed crops such as mustard and rapeseed, where it is typically found in the outer seed coat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy provides access to this compound with a 52% overall yield .

Industrial Production Methods: Industrial extraction of this compound from seed cakes typically involves defatting the cake with hexane using a Soxhlet apparatus, followed by extraction with 70% methanol at 75°C . Emerging technologies such as supercritical carbon dioxide pretreatment, high-voltage electrical discharges, and ultrasound-assisted extraction have also been investigated to improve this compound yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sinapin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Sinapin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid beinhalten.

Substitution: Häufige Substitutionsreaktionen beinhalten Nukleophile wie Hydroxidionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sinapinsäure und Cholin .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Anti-Obesity Effects

Recent studies have demonstrated that sinapine has significant potential in combating obesity-related conditions. A study involving mice fed a high-fat diet showed that this compound supplementation led to:

- Reduced Fat Accumulation : this compound inhibited fatty liver formation and body weight gain.

- Gene Expression Modulation : It upregulated genes associated with lipid metabolism (PPAR-α and ACOX1) while downregulating lipogenic regulators (SREBP-1c and FAS) .

This suggests that this compound can enhance the nutritional profile of vegetable oils and may serve as a prebiotic to prevent non-alcoholic fatty liver disease (NAFLD).

2. Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. In vitro studies have shown that this compound can scavenge free radicals, thus potentially reducing oxidative stress in biological systems. The antioxidant activity was measured using assays such as DPPH and ABTS, indicating its effectiveness in protecting cells from oxidative damage .

Pharmacological Applications

1. Neuroprotective Effects

This compound has been linked to neuroprotection against oxidative stress and neuro-inflammation. Research indicates that it may alleviate cognitive deficits associated with neurodegenerative conditions by:

- Reducing levels of inflammatory cytokines (TNF-α and IL-1β).

- Enhancing glutathione levels, which are crucial for maintaining cellular redox balance .

These findings position this compound as a potential therapeutic agent for conditions like Alzheimer's disease.

2. Cardiovascular Health

This compound's role in cardiovascular health is underscored by its ability to modulate lipid profiles. Studies have shown that it can lower levels of triglycerides and LDL cholesterol while increasing HDL cholesterol in animal models, suggesting a protective effect against cardiovascular diseases .

Material Science Applications

1. Biopolymer Development

This compound is being explored as a platform molecule for synthesizing biopolymers. Its properties allow it to be used in creating biodegradable materials with applications in packaging and biomedical fields. For instance:

- Chemo-Enzymatic Synthesis : this compound can serve as a precursor for producing anti-UV agents and substitutes for harmful chemicals like bisphenol A .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Sinapine is often compared with other sinapic acid derivatives such as sinapoyl-glucose, sinapoyl-malate, and sinapoyl-choline. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific applications and bioavailability . This compound’s unique combination of choline and sinapic acid makes it particularly valuable for its dual role in providing choline for phosphatidylcholine biosynthesis and acting as an antioxidant .

Vergleich Mit ähnlichen Verbindungen

Sinapin wird oft mit anderen Sinapinsäurederivaten wie Sinapoyl-Glucose, Sinapoyl-Malat und Sinapoyl-Cholin verglichen. Diese Verbindungen haben ähnliche antioxidative und entzündungshemmende Eigenschaften, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Bioverfügbarkeit . Die einzigartige Kombination aus Cholin und Sinapinsäure in Sinapin macht es besonders wertvoll für seine doppelte Rolle, Cholin für die Biosynthese von Phosphatidylcholin bereitzustellen und gleichzeitig als Antioxidans zu wirken .

Ähnliche Verbindungen:

- Sinapoyl-Glucose

- Sinapoyl-Malat

- Sinapoyl-Cholin

Sinapin zeichnet sich durch seine Häufigkeit in bestimmten Ölsaaten und sein Potenzial für industrielle Anwendungen aus .

Biologische Aktivität

Sinapine is a natural compound predominantly found in the seeds of cruciferous plants, particularly Brassica species. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

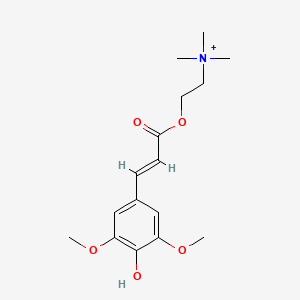

Chemical Structure and Properties

This compound is a quaternary ammonium salt derived from sinapic acid and choline. Its chemical formula is CHNOS, and it exhibits a molecular weight of 301.34 g/mol. This compound is known for its low bioavailability due to its instability in gastrointestinal conditions.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, with an IC value of 25 μg/mL for DPPH radicals . This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

2. Anti-Cancer Properties

Recent research indicates that this compound has potential anti-cancer effects, particularly in enhancing the efficacy of chemotherapeutic agents. A study involving Caco-2 cells revealed that this compound increased the sensitivity of these cells to doxorubicin, a common chemotherapy drug. The combination treatment exhibited a synergistic effect, leading to increased cytotoxicity and apoptosis in cancer cells . The mechanism involves the down-regulation of P-glycoprotein (P-gp), which is often responsible for drug resistance in cancer therapy.

3. Neuroprotective Effects

This compound's neuroprotective properties have been explored in various models of neurodegeneration. It has been shown to alleviate oxidative stress and improve cognitive functions in animal models subjected to neurotoxic agents . For instance, treatment with this compound significantly reduced escape latency in the Morris water maze test, indicating improved memory retention.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the body's antioxidant defenses by increasing the levels of glutathione (GSH) and reducing malondialdehyde (MDA) levels in brain tissues .

- Modulation of Drug Resistance : By inhibiting P-gp expression through the FGFR4-FRS2α-ERK1/2 signaling pathway, this compound enhances the intracellular accumulation of chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : this compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its neuroprotective effects .

Bioavailability Enhancement Strategies

Due to its low bioavailability when administered orally, various strategies have been developed to enhance the delivery and effectiveness of this compound:

- Hydrogel Formulations : Dual-protein-based hydrogels have been utilized to encapsulate this compound, improving its stability and bioavailability by 19.3% during gastrointestinal digestion . These hydrogels allow for controlled release and enhanced absorption.

| Formulation Type | Encapsulation Rate | Bioavailability Improvement |

|---|---|---|

| Dual-protein hydrogel | >95% | 19.3% |

Case Studies

- Combination Therapy with Doxorubicin : In a study examining the effects of this compound on Caco-2 human colon cancer cells, it was found that co-treatment with doxorubicin resulted in significantly higher cytotoxicity compared to doxorubicin alone. This suggests that this compound could be a valuable adjunct therapy in cancer treatment .

- Neuroprotection Against STZ-Induced Damage : In a model of diabetic cognitive impairment induced by streptozotocin (STZ), administration of this compound improved cognitive functions and reduced oxidative stress markers significantly compared to control groups .

Eigenschaften

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.